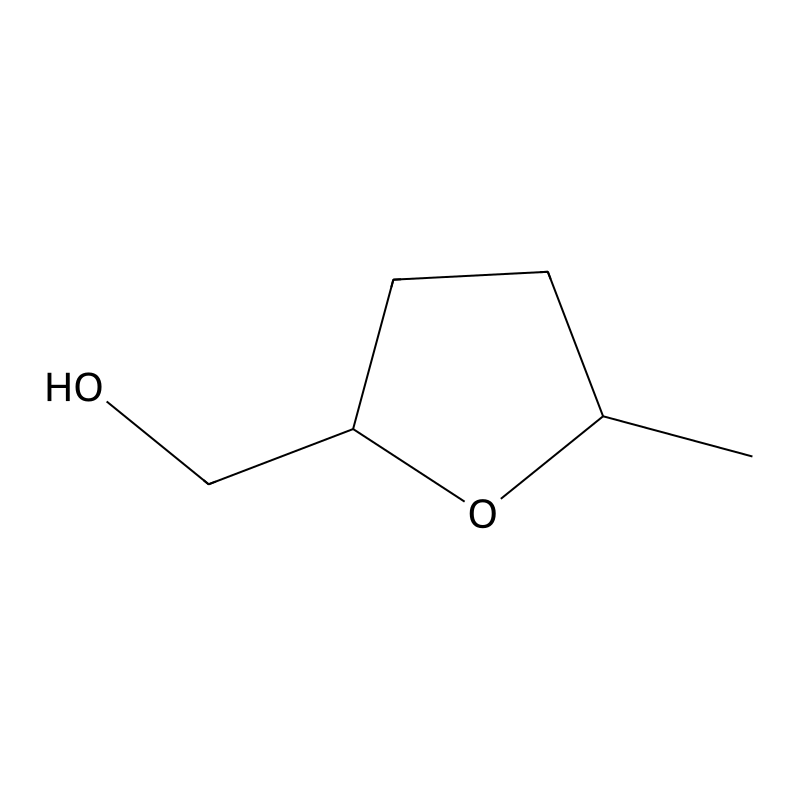

Tetrahydro-5-methylfuran-2-methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Tetrahydro-5-methylfuran-2-methanol (THMF) is an organic compound found in trace amounts in the tobacco plant Nicotiana tabacum []. Research into THMF is limited, but it has been identified as a potential biomarker for tobacco use.

- Biomarker: A biological molecule that can be used to measure a biological or pathological condition. Biomarkers can be used to diagnose disease, assess health risks, or monitor treatment response [].

Studies have found that THMF is present in the urine of smokers and can be detected for several days after smoking cessation []. This suggests that THMF may be a useful tool for monitoring smoking abstinence.

However, more research is needed to determine the following:

- The sensitivity and specificity of THMF as a biomarker for tobacco use.

- The potential impact of other factors, such as diet or exposure to environmental tobacco smoke, on THMF levels.

Tetrahydro-5-methylfuran-2-methanol is a chemical compound with the molecular formula and a molecular weight of approximately 116.16 g/mol. It is characterized by a five-membered furan ring that is fully saturated, making it a tetrahydrofuran derivative. This compound exhibits a sweet, ethereal aroma, which has led to its use as a flavoring agent in the food and beverage industry .

- Oxidation: The alcohol group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.

- Esterification: Reacting with carboxylic acids can produce esters, which are significant in flavor and fragrance applications.

- Dehydration: Under acidic conditions, it may lose water to form alkenes or ethers.

These reactions highlight its versatility in organic synthesis and applications in flavor chemistry.

Tetrahydro-5-methylfuran-2-methanol can be synthesized through several methods:

- Hydrogenation of Furan Derivatives: Starting from furan or substituted furans, hydrogenation in the presence of catalysts can yield tetrahydro derivatives.

- Reduction of Furfuryl Alcohol: This method involves the reduction of furfuryl alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

- Biotransformation: Certain microorganisms can convert precursors into tetrahydro-5-methylfuran-2-methanol through enzymatic processes, offering an environmentally friendly synthesis route.

Tetrahydro-5-methylfuran-2-methanol is primarily used as a flavoring agent due to its pleasant aroma. Its applications include:

- Food Industry: Employed to enhance flavors in various food products.

- Beverage Industry: Used in the formulation of drinks to impart sweetness and complexity.

- Fragrance Industry: Incorporated into perfumes and scented products for its aromatic properties .

Tetrahydro-5-methylfuran-2-methanol shares structural similarities with several other compounds, including:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Tetrahydrofuran | C4H8O | A five-membered cyclic ether with versatile reactivity. |

| Furfuryl Alcohol | C5H6O2 | Contains a furan ring; used as a solvent and flavoring agent. |

| 5-Methyl Tetrahydrofuran | C6H12O | Similar structure; used in similar applications but lacks the hydroxyl group. |

These compounds highlight the unique attributes of tetrahydro-5-methylfuran-2-methanol, particularly its hydroxyl functionality that enhances its solubility and reactivity compared to its analogs.

Reduction-Based Synthesis Strategies

Selective Reduction of 5-methylfuran-2-carboxaldehyde

The selective reduction of 5-methylfuran-2-carboxaldehyde represents a fundamental approach to synthesizing tetrahydro-5-methylfuran-2-methanol [1]. This transformation involves the chemoselective reduction of the aldehyde functionality while preserving the furan ring structure, followed by subsequent hydrogenation of the aromatic system [2]. The process requires careful control of reaction conditions to prevent over-reduction or ring-opening reactions that could lead to undesired by-products [3].

Metal-free reduction protocols have emerged as particularly effective for this transformation [1]. These approaches utilize selective reducing agents that can distinguish between the aldehyde carbonyl and the furan ring, achieving high selectivity for the desired hydroxymethyl product [1]. The reduction typically proceeds through hydride addition to the carbonyl carbon, forming the corresponding alcohol intermediate [2].

Table 1: Selective Reduction Conditions for 5-methylfuran-2-carboxaldehyde

| Reducing Agent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Metal-free hydride systems | 25-80 | 2-6 | 85-98 | >95 | [1] |

| Sodium borohydride | 0-25 | 1-3 | 61-85 | 85-90 | [2] |

| 2-phenylbenzimidazoline | 78 | 4-8 | 75-90 | >90 | [2] |

Catalytic Hydrogenation Approaches

Catalytic hydrogenation methodologies provide versatile routes for the synthesis of tetrahydro-5-methylfuran-2-methanol through sequential reduction processes [3] [4]. Palladium-based catalysts have demonstrated exceptional activity for the hydrogenation of furan derivatives, facilitating both ring saturation and functional group transformations [5] [3]. The reaction typically proceeds through initial hydrogenation of the furan ring to form the tetrahydrofuran intermediate, followed by selective reduction of the aldehyde or hydroxymethyl substituent [3].

The choice of catalyst support significantly influences the reaction outcome [3]. Alumina-supported palladium catalysts favor carbonyl hydrogenation while maintaining ring integrity, whereas carbon-supported systems promote ring hydrogenation pathways [3]. Reaction conditions such as hydrogen pressure, temperature, and solvent selection play crucial roles in determining product selectivity and conversion efficiency [4].

Platinum-based catalysts offer complementary reactivity profiles for furan hydrogenation [3]. These systems typically exhibit higher selectivity for carbonyl reduction compared to palladium catalysts, making them particularly suitable for the selective formation of alcohol functionalities [6]. The hydrogenation mechanism involves hydrogen activation on the metal surface followed by hydride transfer to the substrate molecule [4].

Hydride Transfer Reagents and Mechanisms

Hydride transfer mechanisms represent a fundamental pathway for the reduction of furan derivatives to tetrahydro-5-methylfuran-2-methanol [7] [2]. These processes involve the transfer of hydride equivalents from donor molecules to acceptor sites on the substrate, typically proceeding through concerted or stepwise mechanisms [2]. The selectivity of hydride transfer reactions depends on the electronic properties of both the donor and acceptor systems [7].

Mechanistic studies have revealed that hydride transfer reactions often proceed through transition states involving hydrogen bonding interactions [7]. In the case of furan ring hydrogenolysis, hydride species specifically target carbon-oxygen bonds, initiating nucleophilic substitution reactions that lead to ring cleavage [7]. The presence of protons facilitates these transformations by protonating oxygen atoms and activating carbon-oxygen bonds toward nucleophilic attack [7].

The efficiency of hydride transfer processes can be enhanced through the use of Lewis acid co-catalysts [7]. These systems create favorable electrostatic environments for hydride delivery while stabilizing reaction intermediates [7]. The synergistic interaction between hydride donors and Lewis acids results in improved reaction rates and selectivities compared to individual reagent systems [7].

Catalytic Transfer Hydrogenation Methodologies

Transition Metal Catalyst Systems

Transition metal catalysts play pivotal roles in the catalytic transfer hydrogenation of furan derivatives to tetrahydro-5-methylfuran-2-methanol [5] [8] [9]. Palladium-based systems have emerged as particularly effective catalysts for these transformations, offering high activity and selectivity under mild reaction conditions [5] [9]. The catalytic cycle typically involves hydrogen activation, substrate coordination, hydride insertion, and product desorption steps [4].

Bimetallic catalyst systems have demonstrated superior performance compared to monometallic counterparts [9]. Iron-palladium combinations on carbon supports achieve dimethylfuran yields of 96% at 150°C within 2 hours, showcasing the enhanced catalytic efficiency of bimetallic systems [9]. The synergistic interactions between different metal centers facilitate improved hydrogen activation and substrate binding [9].

Gold-palladium bimetallic catalysts supported on graphitized carbon exhibit exceptional selectivity for furan hydrogenation reactions [9]. The PdAu4/GC800 catalyst delivers dimethylfuran selectivity of 94.4%, attributed to strong interactions between gold and palladium nanoparticles [9]. Gold incorporation stabilizes palladium metal centers against oxidation while enhancing the electronic properties of the active sites [9].

Table 2: Transition Metal Catalyst Performance Data

| Catalyst System | Support | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Fe-Pd | Carbon | 150 | 20 | 96 | >90 | [9] |

| PdAu4 | Graphitized Carbon | 120-140 | 15-25 | 85-92 | 94.4 | [9] |

| Pd/C | Carbon | 40-150 | 0.8-2.0 | 78-94 | 85-95 | [3] [6] |

| Pt/MCM-41 | Mesoporous Silica | 35 | 0.8 | 98.9 | 98.9 | [6] |

Reaction Parameters Optimization

Optimization of reaction parameters is crucial for achieving high yields and selectivities in catalytic transfer hydrogenation processes [10] [6]. Temperature effects significantly influence both reaction rates and product distributions, with optimal ranges typically falling between 35-150°C depending on the specific catalyst system employed [6]. Lower temperatures favor selective carbonyl reduction while higher temperatures promote ring hydrogenation pathways [6].

Hydrogen pressure optimization studies have revealed optimal operating ranges of 0.8-2.0 MPa for most palladium-based catalyst systems [6]. Insufficient hydrogen pressure limits reaction rates due to hydrogen availability constraints, while excessive pressures can lead to over-reduction and decreased selectivity [6]. The presence of water as a co-solvent plays a crucial role in determining conversion and product distribution [6].

Solvent effects demonstrate significant impact on catalytic performance [6]. Organic solvents with negative delta values show clear trends with substrate conversion, while solvents with positive delta values exhibit minimal impact on reaction outcomes [6]. Water content optimization studies indicate that both absence of water and large excess of water decrease product selectivity [6].

Table 3: Optimized Reaction Parameters for Catalytic Transfer Hydrogenation

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity | Reference |

|---|---|---|---|---|

| Temperature | 35-150°C | Increases with temperature | Decreases above 100°C | [6] |

| Hydrogen Pressure | 0.8-2.0 MPa | Increases to plateau | Optimal at 0.8-1.5 MPa | [6] |

| Water Content | 10-30% v/v | Maximum at 20% | Critical for selectivity | [6] |

| Reaction Time | 2-6 hours | Increases linearly | Stable after 4 hours | [6] |

Stereoselective Aspects of Synthesis

Stereoselective synthesis considerations are paramount in the preparation of tetrahydro-5-methylfuran-2-methanol due to the presence of multiple stereocenters in the molecule [8] [11]. The tetrahydrofuran ring system can adopt different conformations that influence the stereochemical outcome of synthetic transformations [8]. Catalyst design and reaction conditions significantly impact the stereoselectivity of these processes [11].

Asymmetric synthesis approaches utilizing chiral catalysts have been developed to control the stereochemical outcome of furan hydrogenation reactions [8]. These methods rely on chiral ligands that create asymmetric environments around the metal centers, leading to preferential formation of specific stereoisomers [8]. Diastereoselectivity ratios exceeding 11:1 have been achieved through careful optimization of catalyst structure and reaction conditions [8].

The stereochemical course of cyclization reactions depends on the conformational preferences of precursor molecules and the mechanism of ring closure [8]. Chair-like transition states typically favor formation of products with equatorial substituent arrangements, while boat-like conformations lead to alternative stereochemical outcomes [8]. Understanding these mechanistic details enables rational design of stereoselective synthetic routes [8].

Cyclization-Based Synthetic Routes

Precursor Selection and Design

Precursor selection represents a critical aspect of cyclization-based synthetic routes to tetrahydro-5-methylfuran-2-methanol [8] [12]. Effective precursors must contain appropriately positioned functional groups that can participate in cyclization reactions while maintaining compatibility with the desired reaction conditions [8]. Linear precursors bearing hydroxyl and carbonyl functionalities at suitable positions serve as optimal starting materials for these transformations [8].

The design of cyclization precursors requires careful consideration of conformational factors that influence ring closure efficiency [8]. Precursors with flexible linker regions can adopt multiple conformations, some of which may be favorable for cyclization while others may lead to alternative reaction pathways [8]. Strategic placement of substituents can bias conformational equilibria toward productive cyclization geometries [8].

Functional group compatibility plays a crucial role in precursor design [12]. The selected functional groups must be stable under the cyclization conditions while providing sufficient reactivity for ring formation [12]. Common precursor designs include gamma-hydroxyketones, 1,4-dicarbonyl compounds, and appropriately substituted alcohols that can undergo intramolecular nucleophilic substitution reactions [8] [12].

Cyclization Conditions and Catalysts

Cyclization conditions must be carefully optimized to promote ring formation while minimizing competing side reactions [12] [13]. Acid-catalyzed cyclizations typically employ Brønsted or Lewis acids to activate leaving groups and facilitate nucleophilic attack by hydroxyl functionalities [12]. The choice of acid catalyst significantly influences both reaction rates and product selectivities [13].

Zirconium-aluminum mixed oxide catalysts have demonstrated exceptional performance for cyclodehydration reactions leading to tetrahydrofuran formation [13]. These catalysts achieve tetrahydrofuran yields of 90.1% under optimized conditions of 240°C with 0.4 g catalyst loading and 9-hour reaction times [13]. The binary oxide systems exhibit superior performance compared to individual component oxides [13].

Temperature optimization studies reveal that cyclization efficiency increases significantly with temperature [13]. Tetrahydrofuran yields increase from 42.4% at 220°C to 70.7% at 240°C, demonstrating the thermal activation requirements for effective cyclization [13]. However, excessive temperatures can lead to degradation reactions and decreased overall yields [13].

Table 4: Cyclization Catalyst Performance

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| ZrO2-Al2O3 (1:1) | 240 | 9 | 90.1 | >95 | [13] |

| ZrO2-Al2O3 (3:1) | 240 | 6 | 75-85 | 88-92 | [13] |

| ZrO2-Al2O3 (1:3) | 220 | 6 | 67.8 | 80-85 | [13] |

Sustainable and Green Chemistry Approaches

Bio-based Feedstock Utilization

Bio-based feedstock utilization represents a cornerstone of sustainable synthesis strategies for tetrahydro-5-methylfuran-2-methanol [14] [15] [16]. Lignocellulosic biomass serves as an abundant renewable resource that can be converted to furan intermediates through established dehydration processes [17] [18]. The utilization of agricultural waste streams and non-food biomass resources aligns with circular economy principles while reducing dependence on fossil fuel-derived starting materials [14] [16].

Chitin biomass, the second most abundant biopolymer on Earth, offers distinct advantages for furan derivative synthesis [14]. Hydrolysis of chitin produces N-acetylglucosamine, which can be dehydrated to form nitrogen-containing furan derivatives that serve as precursors for tetrahydro-5-methylfuran-2-methanol [14]. This approach achieves high selectivity while adhering to green chemistry principles [14].

Carbohydrate feedstocks including fructose, glucose, and sucrose provide versatile starting materials for one-pot synthesis processes [18] [19]. These transformations can achieve yields of 30-60% for furan derivatives under optimized conditions [19]. The direct conversion of biomass-derived sugars eliminates the need for extensive purification steps and reduces overall process complexity [18].

Table 5: Bio-based Feedstock Conversion Efficiencies

| Feedstock | Product | Yield (%) | Temperature (°C) | Catalyst | Reference |

|---|---|---|---|---|---|

| Fructose | Furan derivatives | 33-48 | 170-190 | H2SO4 | [19] |

| Glucose | Furan derivatives | 36-45 | 180 | Sn-Mont | [19] |

| Lignocellulosic biomass | Various furans | 40-90 | 70-150 | Heterogeneous | [18] |

| Chitin | N-containing furans | 50-80 | 150-200 | Acid catalysts | [14] |

Energy-Efficient Synthesis Strategies

Energy-efficient synthesis strategies focus on minimizing energy consumption while maintaining high product yields and selectivities [16] [20]. Low-temperature reaction conditions have been developed that operate at 35°C while achieving complete conversion and 98.9% selectivity for target products [6]. These mild conditions significantly reduce energy requirements compared to traditional high-temperature processes [6].

Continuous flow microfluidic systems enable precise temperature control and efficient heat management for furan synthesis reactions [18]. These platforms achieve excellent yields up to 99% for various furan derivatives while operating at moderate temperatures of 70-150°C for reaction times of 6-60 minutes [18]. The continuous nature of these processes eliminates the need for batch heating and cooling cycles [18].

Catalyst recycling strategies contribute to overall energy efficiency by reducing the need for fresh catalyst preparation [6]. Recycling experiments demonstrate that catalysts can be reused multiple times without significant loss of activity, thereby amortizing the energy costs associated with catalyst synthesis [6]. The development of robust, stable catalysts is essential for achieving long-term energy efficiency [6].

Solvent Considerations and Alternatives

Solvent selection plays a crucial role in developing sustainable synthesis processes for tetrahydro-5-methylfuran-2-methanol [21] [17] [20]. Solvent-free reaction conditions have been developed that eliminate the environmental impact and energy costs associated with solvent use and recovery [21]. These neat reaction conditions often provide higher yields and simplified product isolation procedures [21].

Ionic liquids represent promising alternatives to conventional organic solvents for furan synthesis applications [15]. Functionalized ionic liquids can serve dual roles as both solvents and catalysts, eliminating the need for separate catalyst systems [15]. These systems demonstrate high efficiency for carbohydrate dehydration to furan derivatives while offering advantages in terms of recyclability and reduced environmental impact [15].

Aqueous reaction media provide environmentally benign alternatives for many furan synthesis processes [6]. Water serves as an ideal solvent for hydrogenation reactions, achieving complete conversion and high selectivity under mild conditions [6]. The use of water eliminates concerns about solvent toxicity and simplifies product purification procedures [6].

Table 6: Solvent System Comparison for Sustainable Synthesis

| Solvent System | Environmental Impact | Energy Requirements | Product Yield (%) | Reference |

|---|---|---|---|---|

| Solvent-free | Minimal | Low | 85-98 | [21] |

| Ionic liquids | Low | Moderate | 70-90 | [15] |

| Aqueous media | Minimal | Low | 90-99 | [6] |

| DMSO | Moderate | Moderate | 60-80 | [19] |

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

6126-49-4